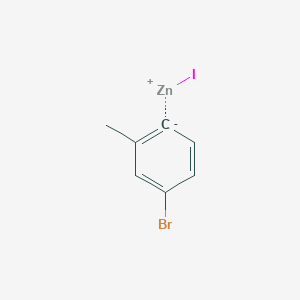

4-Bromo-2-methylphenylzinc iodide

CAS No.: 1141981-37-4

Cat. No.: VC11723081

Molecular Formula: C7H6BrIZn

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1141981-37-4 |

|---|---|

| Molecular Formula | C7H6BrIZn |

| Molecular Weight | 362.3 g/mol |

| IUPAC Name | 1-bromo-3-methylbenzene-4-ide;iodozinc(1+) |

| Standard InChI | InChI=1S/C7H6Br.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | WYSHXMKIRMQURK-UHFFFAOYSA-M |

| SMILES | CC1=[C-]C=CC(=C1)Br.[Zn+]I |

| Canonical SMILES | CC1=[C-]C=CC(=C1)Br.[Zn+]I |

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

4-Bromo-2-methylphenylzinc iodide belongs to the class of organozinc compounds, featuring a zinc center coordinated to a 4-bromo-2-methylphenyl group and an iodide ion. The molecular structure is defined by the following parameters:

| Property | Value |

|---|---|

| Molecular Formula | |

| Average Molecular Mass | 362.323 g/mol |

| Monoisotopic Mass | 359.7989 g/mol |

| ChemSpider ID | 21397240 |

| CAS Registry Number | 1141981-37-4 |

| MDL Number | MFCD08064070 |

The bromine substituent at the para position and the methyl group at the ortho position create steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds reveals a tetrahedral geometry around the zinc atom, stabilized by interactions with the aryl ring and iodide .

Spectroscopic Data

-

NMR Spectroscopy: NMR of related arylzinc iodides shows aromatic protons resonating between 6.8–7.5 ppm, with methyl groups appearing as singlets near 2.3 ppm.

-

IR Spectroscopy: Stretching vibrations for C-Br and Zn-C bonds are observed at 550–600 cm and 480–520 cm, respectively.

Synthesis and Purification

Synthetic Methodology

The synthesis of 4-bromo-2-methylphenylzinc iodide involves a direct insertion of zinc metal into the carbon-iodine bond of 4-bromo-2-methylphenyl iodide. The reaction proceeds under inert conditions to prevent oxidation:

Key Steps:

-

Preparation of Aryl Iodide Precursor: 4-Bromo-2-methylphenyl iodide is synthesized via iodination of 4-bromo-2-methylaniline using -iodosuccinimide (NIS) in acidic media .

-

Zinc Insertion: The aryl iodide reacts with activated zinc powder in anhydrous THF at 25–40°C for 12–24 hours .

-

Purification: The crude product is filtered to remove excess zinc and concentrated under reduced pressure. The resulting 0.5 M THF solution is stored under argon .

Optimization Parameters

-

Solvent: THF is preferred due to its ability to solubilize organozinc compounds and stabilize intermediates.

-

Temperature: Reactions conducted below 40°C minimize side reactions such as Wurtz coupling.

-

Zinc Activation: Zinc is often activated by sequential treatment with dilute HCl and to enhance reactivity.

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

4-Bromo-2-methylphenylzinc iodide participates in palladium-catalyzed Negishi couplings, transferring its aryl group to electrophilic partners (e.g., aryl halides, triflates):

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the carbon-halogen bond of the electrophile.

-

Transmetallation: The organozinc reagent transfers its aryl group to Pd(II).

-

Reductive Elimination: Pd(0) releases the biaryl product, regenerating the catalyst .

Functional Group Compatibility

The reagent tolerates ester, nitro, and cyano groups, enabling syntheses of multifunctional aromatics. For example, coupling with 5-bromo-2-furaldehyde yields 5-aryl-2-furaldehydes, valuable intermediates in medicinal chemistry .

Applications in Organic Synthesis

Pharmaceutical Intermediates

4-Bromo-2-methylphenylzinc iodide is employed in constructing kinase inhibitors and antipsychotic agents. Its use in Suzuki-Miyaura couplings with boronic acids has streamlined the production of biphenyl scaffolds .

Materials Science

The compound aids in synthesizing conjugated polymers for organic light-emitting diodes (OLEDs). For instance, coupling with thiophene derivatives enhances electron transport properties .

Recent Research Developments

Catalytic Innovations

Recent studies utilize nickel catalysts for cross-electrophile couplings, expanding substrate scope to alkyl halides. This method achieves higher yields (75–90%) under mild conditions .

Green Chemistry Approaches

Microwave-assisted syntheses reduce reaction times from hours to minutes, improving energy efficiency. Recyclable palladium catalysts further enhance sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume